![molecular formula C28H25NO4 B2727655 1-(9H-Fluoren-9-ylmethoxycarbonyl)spiro[2H-indole-3,1'-cyclopentane]-6-carboxylic acid CAS No. 2413869-30-2](/img/structure/B2727655.png)
1-(9H-Fluoren-9-ylmethoxycarbonyl)spiro[2H-indole-3,1'-cyclopentane]-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with the fluorenylmethoxycarbonyl (Fmoc) group, such as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid , are often used in peptide synthesis. The Fmoc group serves as a protective group for the amino group during synthesis .
Synthesis Analysis
The synthesis of Fmoc-protected amino acids typically involves the reaction of the corresponding amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base .Molecular Structure Analysis
The molecular structure of these compounds typically includes the fluorene ring system attached to a carbonyl group, which is linked to the rest of the molecule via an oxygen atom .Chemical Reactions Analysis
In peptide synthesis, the Fmoc group can be removed under mildly basic conditions, allowing the free amino group to participate in the formation of peptide bonds .Physical and Chemical Properties Analysis
Fmoc-protected amino acids are typically solid at room temperature. They have a high molecular weight and are stable under standard conditions .Aplicaciones Científicas De Investigación
Synthesis Methods :
- An efficient synthesis of spiro dihydrofuran fluorene derivatives using a [3+2] oxidative cycloaddition mediated by ceric ammonium nitrate is reported, demonstrating the compound's utility in creating fluorene derivatives (Savitha, Niveditha, Muralidharan, & Perumal, 2007).
Material Properties :
- Research on novel polyimides derived from spiro(fluorene-9,9′-xanthene) highlights their organosolubility, optical transparency, and thermal stability. This indicates potential applications in materials science for creating transparent, flexible, and strong films with low moisture absorption and dielectric constants (Zhang et al., 2010).
Protective Groups in Synthesis :
- The fluoren-9-ylmethoxycarbonyl (Fmoc) group, related to the compound , has been used to protect hydroxy-groups in synthesis, demonstrating its versatility in organic synthesis and the preparation of complex molecules (Gioeli & Chattopadhyaya, 1982).
Photochromic Properties :
- A study on bispyrrolizidine photochromic compounds derived from indolo[4,5-e]- and -[7,6-g]indoles, which are structurally related to the compound , illustrates its potential use in the development of materials with photochromic properties (Samsoniya, Trapaidze, Tsikoliya, Machaidze, & Ésakiya, 2005).
Electron Acceptor in Solar Cells :
- The synthesis and characterization of a novel three-dimensional non-fullerene electron acceptor using spiro[fluorene-9,9′-xanthene] demonstrate its potential application in solar cell technology (Kadam et al., 2018).
Drug Synthesis :
- While specific to drug synthesis, it's noteworthy that the compound has been used in the synthesis of spirocyclic 2,6-dioxopiperazine derivatives, highlighting its relevance in pharmaceutical chemistry (González-Vera, García-López, & Herranz, 2005).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)spiro[2H-indole-3,1'-cyclopentane]-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO4/c30-26(31)18-11-12-24-25(15-18)29(17-28(24)13-5-6-14-28)27(32)33-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-12,15,23H,5-6,13-14,16-17H2,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNZTHFAHLTKTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CN(C3=C2C=CC(=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2727576.png)
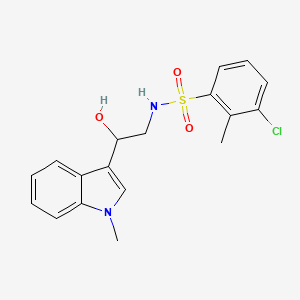
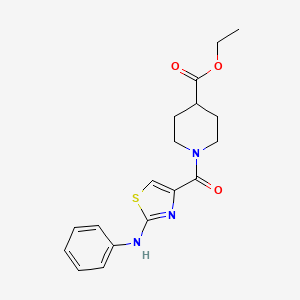

![1-[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2727581.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide](/img/structure/B2727584.png)
![2-{1-[(tert-Butoxy)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid](/img/structure/B2727585.png)


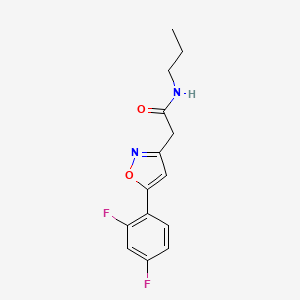
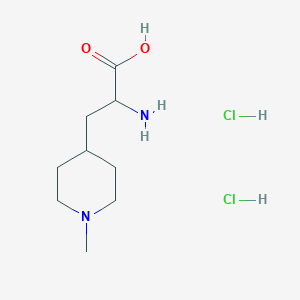
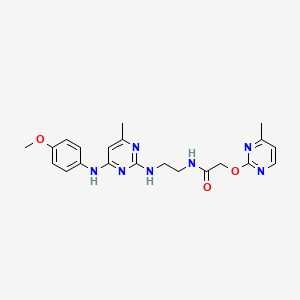
![3-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}-N-[(furan-2-yl)methyl]benzamide](/img/structure/B2727594.png)
